(E)-3-[4-(3-fluoropropoxy)phenyl]-1-morpholino-2-propen-1-one
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Overview
Description
(E)-3-[4-(3-fluoropropoxy)phenyl]-1-morpholino-2-propen-1-one is a synthetic organic compound characterized by the presence of a fluoropropoxy group attached to a phenyl ring, which is further connected to a morpholino group through a propenone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[4-(3-fluoropropoxy)phenyl]-1-morpholino-2-propen-1-one typically involves the following steps:
Formation of the Fluoropropoxy Phenyl Intermediate: This step involves the reaction of 4-hydroxyphenyl with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate to form 4-(3-fluoropropoxy)phenyl.
Condensation with Morpholine: The intermediate is then reacted with morpholine and an appropriate aldehyde under basic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[4-(3-fluoropropoxy)phenyl]-1-morpholino-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-[4-(3-fluoropropoxy)phenyl]-1-morpholino-2-propen-1-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its potential interaction with neurotransmitter receptors.
Materials Science: The compound can be utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (E)-3-[4-(3-fluoropropoxy)phenyl]-1-morpholino-2-propen-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoropropoxy group may enhance its binding affinity to these targets, while the morpholino group can modulate its pharmacokinetic properties. The compound may exert its effects through pathways involving neurotransmitter modulation or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-[4-(3-fluoropropoxy)phenyl]methylidene]-4-(trifluoromethyl)benzohydrazide
- N-[[4-(3-fluoropropoxy)phenyl]methylideneamino]-4-(trifluoromethyl)benzamide
Uniqueness
(E)-3-[4-(3-fluoropropoxy)phenyl]-1-morpholino-2-propen-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholino group, in particular, differentiates it from other similar compounds and may enhance its solubility and bioavailability.
Properties
IUPAC Name |
(E)-3-[4-(3-fluoropropoxy)phenyl]-1-morpholin-4-ylprop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20FNO3/c17-8-1-11-21-15-5-2-14(3-6-15)4-7-16(19)18-9-12-20-13-10-18/h2-7H,1,8-13H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSNNYQTGVMZHU-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C=CC2=CC=C(C=C2)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C2=CC=C(C=C2)OCCCF |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>44 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665797 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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